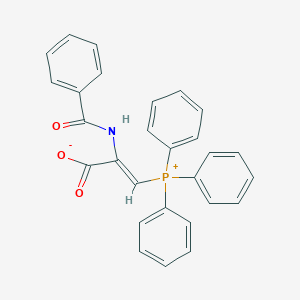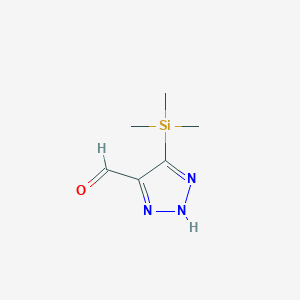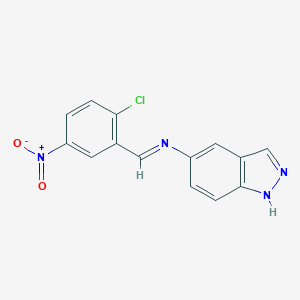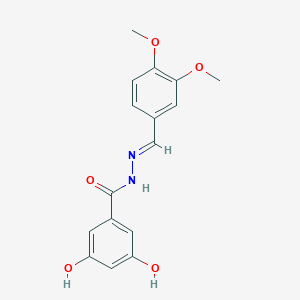![molecular formula C15H15BrN6 B403877 (E)-1-(4-BROMOPHENYL)-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]METHANIMINE CAS No. 312312-00-8](/img/structure/B403877.png)
(E)-1-(4-BROMOPHENYL)-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]METHANIMINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(4-BROMOPHENYL)-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]METHANIMINE is a synthetic organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a bromobenzylidene group and a pyrazolyl-triazolyl moiety, which may impart unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-BROMOPHENYL)-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]METHANIMINE typically involves the following steps:
Condensation Reaction: The primary amine, N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]amine, is reacted with 4-bromobenzaldehyde in the presence of an acid catalyst to form the Schiff base.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazolyl or triazolyl moieties.
Reduction: Reduction reactions could target the imine (C=N) bond in the Schiff base.
Substitution: The bromine atom in the benzylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the pyrazolyl or triazolyl groups.
Reduction: Reduced forms of the Schiff base, potentially leading to secondary amines.
Substitution: Substituted benzylidene derivatives.
科学研究应用
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry, forming complexes with transition metals.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Activity: Schiff bases are known for their potential antimicrobial properties, and this compound may exhibit similar activity.
Enzyme Inhibition: It could act as an inhibitor for certain enzymes, making it a candidate for drug development.
Medicine
Pharmacology: The compound may be investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry
Material Science: It could be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of (E)-1-(4-BROMOPHENYL)-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]METHANIMINE would depend on its specific application. For instance:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting its activity.
Antimicrobial Activity: It could disrupt microbial cell membranes or interfere with essential metabolic pathways.
相似化合物的比较
Similar Compounds
- N-(4-chlorobenzylidene)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]amine
- N-(4-fluorobenzylidene)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]amine
Uniqueness
- Bromine Substitution : The presence of the bromine atom in the benzylidene group may impart unique electronic and steric properties, affecting the compound’s reactivity and biological activity.
- Pyrazolyl-Triazolyl Moiety : This structural feature may enhance the compound’s ability to interact with biological targets, making it a valuable scaffold for drug design.
属性
CAS 编号 |
312312-00-8 |
|---|---|
分子式 |
C15H15BrN6 |
分子量 |
359.22g/mol |
IUPAC 名称 |
(E)-1-(4-bromophenyl)-N-[3-(3,5-dimethylpyrazol-1-yl)-5-methyl-1,2,4-triazol-4-yl]methanimine |
InChI |
InChI=1S/C15H15BrN6/c1-10-8-11(2)21(20-10)15-19-18-12(3)22(15)17-9-13-4-6-14(16)7-5-13/h4-9H,1-3H3/b17-9+ |
InChI 键 |
NFGAASBHRFWLHJ-RQZCQDPDSA-N |
SMILES |
CC1=CC(=NN1C2=NN=C(N2N=CC3=CC=C(C=C3)Br)C)C |
手性 SMILES |
CC1=CC(=NN1C2=NN=C(N2/N=C/C3=CC=C(C=C3)Br)C)C |
规范 SMILES |
CC1=CC(=NN1C2=NN=C(N2N=CC3=CC=C(C=C3)Br)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-N-(1,1,3,3-tetramethylbutyl)acetamide](/img/structure/B403795.png)
methanone](/img/structure/B403797.png)


![3-PHENYL-2-{[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}QUINAZOLIN-4-ONE](/img/structure/B403805.png)

![3-METHYL-5-OXO-4-[(E)-2-(1,3-THIAZOL-2-YL)-1-DIAZENYL]-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE](/img/structure/B403809.png)
![2',6'-ditert-butyl-2-(4-nitrophenyl)-3,4-dihydrospiro(2H-[1,4]benzoxazine-3,4'-[2,5]cyclohexadiene)-1'-one](/img/structure/B403813.png)

![3,5-dihydroxy-N'-[4-(methylsulfanyl)benzylidene]benzohydrazide](/img/structure/B403816.png)
![2-[(3,5-Ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]-4-nitrophenyl acetate](/img/structure/B403817.png)

![2',6'-ditert-butyl-7-nitro-2-(4-nitrophenyl)-3,4-dihydrospiro(2H-[1,4]benzoxazine-3,4'-[2,5]cyclohexadiene)-1'-one](/img/structure/B403819.png)
